

Avitinib Maleate In Vitro Assay Protocols: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098

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Introduction

Avitinib maleate, also known as Abivertinib maleate, is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2]} It has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs.^[1]

Avitinib maleate selectively targets both the common activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.^{[1][2]} Furthermore, **Avitinib maleate** has been shown to inhibit Bruton's tyrosine kinase (BTK), suggesting its potential therapeutic application in B-cell malignancies.^[2] This document provides detailed application notes and protocols for the in vitro evaluation of **Avitinib maleate**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Avitinib maleate covalently binds to the kinase domain of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.^{[1][3]} Its high affinity for mutant forms of EGFR, including the T790M variant, allows it to overcome resistance mechanisms that limit the efficacy of earlier-generation TKIs.^[1]

Quantitative Data Summary

The inhibitory activity of **Avitinib maleate** has been quantified against various kinases and cancer cell lines. The following tables summarize key IC50 values, providing a benchmark for its potency and selectivity.

Table 1: **Avitinib maleate** Kinase Inhibitory Activity

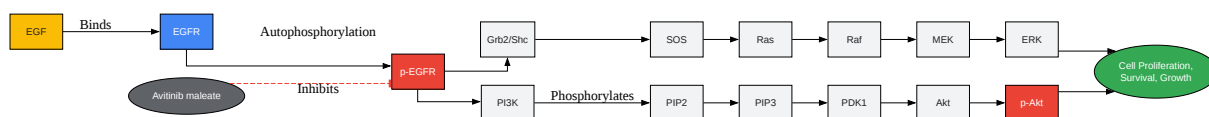
Target Kinase	IC50 (nM)
EGFR L858R	0.18[2]
EGFR T790M	0.18[2]
EGFR (Wild-Type)	7.68[2]

Table 2: **Avitinib maleate** Cellular Activity

Cell Line	Cancer Type	Relevant Mutations	IC50 (nM)
NCI-H1975	NSCLC	L858R, T790M	7.3[4]
NIH/3T3_TC32T8	Engineered	T790M	2.8[4]
A549	NSCLC	EGFR Wild-Type	-

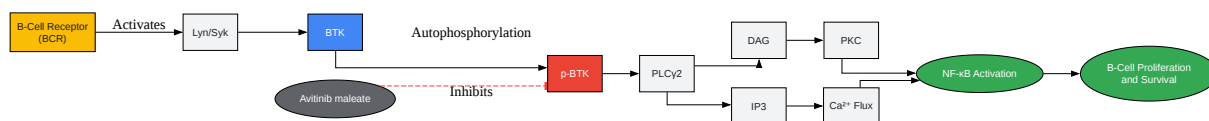
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **Avitinib maleate** and a general workflow for its in vitro characterization.



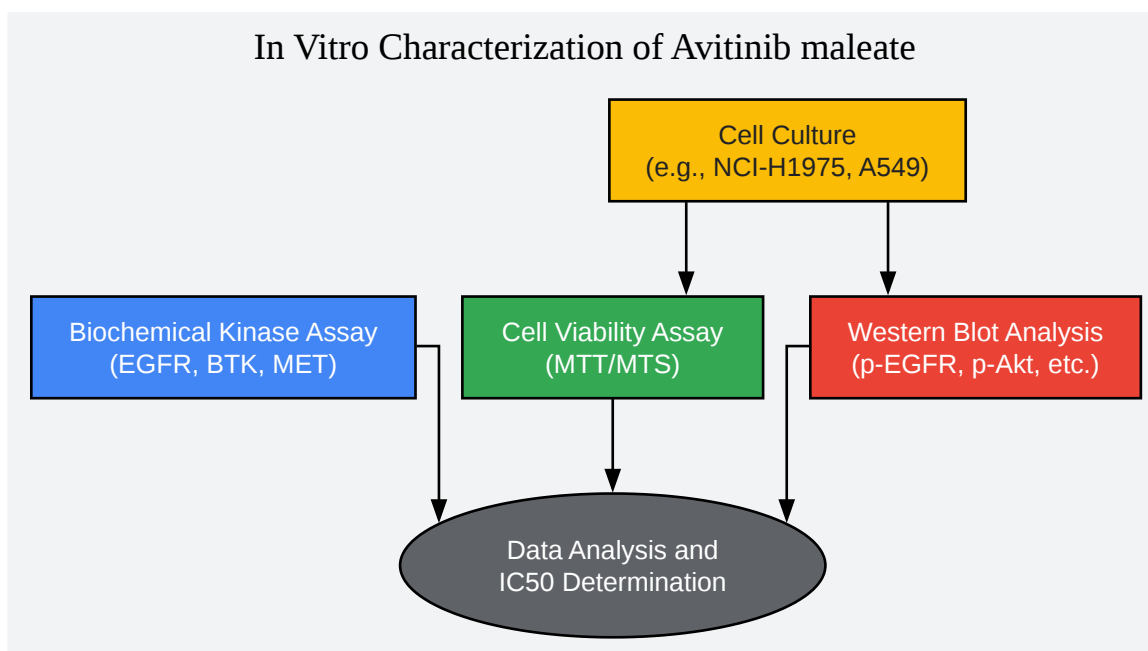
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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of **Avitinib maleate**.



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Figure 2: Simplified BTK signaling pathway and the inhibitory action of **Avitinib maleate**.



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Figure 3: General experimental workflow for the in vitro profiling of **Avitinib maleate**.

Experimental Protocols

EGFR Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of **Avitinib maleate**.

Materials:

- Purified recombinant EGFR enzyme (wild-type and mutant forms)
- Poly(Glu, Tyr) 4:1 substrate
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **Avitinib maleate**
- ADP-Glo™ Kinase Assay Kit (Promega or similar)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Avitinib maleate** in the kinase assay buffer. A typical starting concentration range for IC₅₀ determination would be 0.01 nM to 1000 nM. Include a vehicle control (e.g., DMSO).
- **Reaction Setup:**
 - Add 5 µL of the diluted **Avitinib maleate** or vehicle control to the wells of the microplate.
 - Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.
 - Initiate the kinase reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

- Incubation: Incubate the plate at 30°C for 60 minutes.
- Signal Generation:
 - Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Detection: Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all readings.
 - Normalize the data with the vehicle control representing 100% kinase activity.
 - Plot the percentage of kinase inhibition versus the logarithm of **Avitinib maleate** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with **Avitinib maleate**.

Materials:

- NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Avitinib maleate**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (e.g., DMSO for MTT)

- 96-well clear flat-bottom microplates
- Microplate reader (absorbance)

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 μ L of complete culture medium. Optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Avitinib maleate** in complete culture medium.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **Avitinib maleate**. Include a vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT/MTS Addition and Incubation:
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
 - For MTS: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- Formazan Solubilization and Absorbance Measurement:
 - For MTT: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - For MTS: No solubilization step is required.

- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of cell viability against the logarithm of the **Avitinib maleate** concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This protocol is for the detection of phosphorylated EGFR (p-EGFR) and downstream signaling proteins (e.g., p-Akt, p-ERK) in cells treated with **Avitinib maleate**.

Materials:

- NSCLC cell lines (e.g., NCI-H1975)
- **Avitinib maleate**
- EGF (Epidermal Growth Factor)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

- Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL (Enhanced Chemiluminescence) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
 - Treat the cells with various concentrations of **Avitinib maleate** for 2 hours.
 - Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each sample using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
 - Load 20-30 μ g of total protein per lane onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: p-EGFR (1:1000), total EGFR (1:1000), p-Akt (1:1000), total Akt (1:1000), β -actin (1:5000).
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane extensively with TBST.
 - Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the levels of phosphorylated proteins to their respective total protein levels and to the loading control (β -actin).
 - Compare the levels of protein phosphorylation in **Avitinib maleate**-treated cells to the EGF-stimulated control to assess the inhibitory effect.

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